molecular formula C18H13ClN2OS B300888 3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone

3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone

Cat. No. B300888
M. Wt: 340.8 g/mol
InChI Key: MUBBJQXPCCQHFL-QSJINSDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone, also known as CTPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTPI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has also been found to modulate the expression of genes that are involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone in lab experiments include its potential therapeutic applications and its ability to exhibit a range of biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone. One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could also be further studied for its anti-inflammatory and antitumor properties. Additionally, research could focus on developing more efficient synthesis methods for this compound and exploring its potential side effects.

Synthesis Methods

3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone can be synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde and thiosemicarbazide, followed by cyclization and subsequent reaction with cinnamaldehyde. The final product is obtained through recrystallization and purification.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-imidazolidinone has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H13ClN2OS/c19-14-9-11-15(12-10-14)21-17(22)16(20-18(21)23)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,20,23)/b7-4+,16-8-

InChI Key

MUBBJQXPCCQHFL-QSJINSDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl

SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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